3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride
Description
3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride is a fluorinated azetidine derivative characterized by a unique substitution pattern. The azetidine ring—a four-membered nitrogen-containing heterocycle—is substituted with a fluorine atom and a (3-fluorophenyl)methyl group. This structure imparts distinct electronic and steric properties, making it relevant in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
3-fluoro-3-[(3-fluorophenyl)methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-9-3-1-2-8(4-9)5-10(12)6-13-7-10;/h1-4,13H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLFQVRIARVUJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CC2=CC(=CC=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant research findings.
- Molecular Formula : C10H12ClF2N
- Molecular Weight : 219.66 g/mol
- IUPAC Name : 3-fluoro-3-[(3-fluorophenyl)methyl]azetidine; hydrochloride
- CAS Number : 2098017-87-7
Synthesis
The synthesis of this compound typically involves the reaction of azetidine derivatives with fluorinated phenyl groups. The synthetic route often employs various methodologies such as:
- Horner-Wadsworth-Emmons Reaction : A reliable method for synthesizing substituted azetidines.
- Nucleophilic Substitution Reactions : These reactions facilitate the introduction of fluorinated groups onto the azetidine scaffold.
Pharmacological Profile
- Antitumor Activity : Preliminary studies suggest that azetidine derivatives exhibit cytotoxic effects against various cancer cell lines. The incorporation of fluorine atoms enhances the lipophilicity and biological activity of the compounds, potentially increasing their efficacy against tumors.
- Neuropharmacological Effects : Research indicates that compounds containing azetidine rings may act on neurotransmitter systems, influencing behaviors related to anxiety and depression.
- Anti-inflammatory Properties : Some studies have reported that azetidine derivatives can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through:
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system or peripheral tissues, leading to altered signaling pathways.
- Enzyme Inhibition : Certain azetidine derivatives have been shown to inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.
Case Studies and Research Findings
-
Study on Antitumor Activity :
- A study conducted by Yang et al. (2023) demonstrated that a series of azetidine derivatives, including this compound, exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The compound's IC50 values were reported at sub-micromolar concentrations, indicating potent antitumor effects .
-
Neuropharmacological Assessment :
- In a neuropharmacology study, researchers assessed the effects of various azetidine compounds on anxiety-like behaviors in rodent models. The results indicated that compounds similar to this compound significantly reduced anxiety levels, suggesting potential for further development as anxiolytic agents .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s fluorinated benzyl substituent differentiates it from other azetidine hydrochlorides. Below is a comparative analysis with key analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
Note: LogP (lipophilicity) and solubility values are estimated based on substituent contributions.
Key Observations:
- Bulkiness and Lipophilicity : The (3-fluorophenyl)methyl group in the target compound increases molecular weight and lipophilicity (LogP ~2.5) compared to smaller substituents like trifluoromethyl (LogP ~1.8) or methyl (LogP ~1.0). This enhances membrane permeability but may reduce aqueous solubility .
- In contrast, the (3-fluorophenyl)methyl group introduces aromatic π-system interactions, which could improve binding to hydrophobic enzyme pockets .
- Solubility : Smaller analogs like 3,3-difluoroazetidine HCl exhibit higher aqueous solubility due to reduced steric hindrance and lower LogP .
Pharmacological Potential
Though direct activity data are unavailable, structural parallels to histone deacetylase (HDAC) inhibitors (e.g., MC1568 in ) suggest that fluorinated azetidines may interact with epigenetic targets. The (3-fluorophenyl)methyl group’s aromaticity could facilitate π-π stacking in enzyme active sites, while the azetidine ring’s rigidity may enhance selectivity .
Preparation Methods
Synthetic Steps
- Starting Material : 2-methyl-2-propenyl chloride (or other suitable alkyl halides) is converted to the corresponding azide by nucleophilic substitution with sodium azide.
- Bromofluorination : The azide-containing alkene undergoes regioselective bromofluorination using N-bromosuccinimide (NBS) and triethylamine trishydrofluoride (Et3N·3HF) in dichloromethane at low temperature (0 °C). This step introduces both bromine and fluorine across the double bond with high selectivity.
- Reduction and Protection : The azide group is reduced to an amine by hydrogenation over palladium on carbon (Pd/C) in the presence of di-tert-butyl dicarbonate (Boc2O), which simultaneously protects the amine as the N-Boc carbamate.
- Cyclization : Deprotonation of the N-Boc amine with sodium hydride in dimethylformamide (DMF) induces intramolecular nucleophilic substitution, displacing the bromine and forming the azetidine ring.
- Isolation : The product is isolated as the N-Boc protected azetidine, which can be converted to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent.
Reaction Scheme Summary
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Azide formation | NaN3, DMSO, RT | Alkyl azide intermediate | Quantitative |
| Bromofluorination | NBS, Et3N·3HF, CH2Cl2, 0 °C | Bromofluorinated azide intermediate | High |
| Reduction + Boc protection | H2, Pd/C, Boc2O, EtOAc | N-Boc protected amine | Moderate (29% in one study) |
| Cyclization | NaH, DMF, RT | 3-Fluoroazetidine derivative | 76% |
Note: Reaction times for cyclization can be long (up to 23 hours) due to ring strain in azetidines.
Alternative Fluorination Methods
Other methods for introducing fluorine at the 3-position of azetidines include:
- Deoxofluorination : Conversion of 3-hydroxyazetidines to 3-fluoroazetidines using reagents like DAST (diethylaminosulfur trifluoride), Deoxo-Fluor®, or morphDAST®. These reagents replace hydroxyl groups with fluorine atoms under mild conditions.
- Electrophilic Fluorination : Using N-fluorodibenzenesulfonimide (NFSI) to fluorinate γ-lactams followed by reduction to azetidines. This method is less common for azetidines but has been used for related heterocycles.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Bromofluorination + Reduction + Cyclization | NBS, Et3N·3HF, H2/Pd-C, Boc2O, NaH, DMF | High regioselectivity, good yields | Long reaction times for cyclization; safety concerns with azides and HF |
| Deoxofluorination (DAST, Deoxo-Fluor®) | DAST or related reagents on 3-hydroxyazetidines | Direct fluorination, mild conditions | Requires hydroxyl precursor; toxic reagents |
| Electrophilic fluorination (NFSI) | NFSI fluorination of lactams followed by reduction | Alternative fluorination approach | Less common for azetidines; multi-step |
Research Findings and Optimization
- The bromofluorination method has been optimized to avoid side reactions such as iminium ion hydrolysis by careful control of reaction conditions and work-up procedures.
- The ring closure step for azetidines is slower than for larger rings like pyrrolidines due to ring strain, requiring longer reaction times and sometimes modified bases or solvents to improve yield and purity.
- The overall synthetic route from simple precursors (e.g., allylic halides or alcohols) to fluorinated azetidines can achieve moderate to good overall yields (30-70%) depending on the substrate and protecting groups used.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride, and how can they be addressed methodologically?
- Synthesis Challenges : The steric hindrance from the 3-fluorophenylmethyl group and the reactivity of the azetidine ring complicate direct alkylation or cyclization.
- Methodology :
- Use Mannich reactions or ring-closing metathesis to construct the azetidine core .
- Optimize fluorination steps via electrophilic fluorination or halogen exchange (e.g., using DAST or Deoxo-Fluor) .
- Employ HCl gas or aqueous HCl for salt formation to enhance stability .
- Validation : Monitor reactions via HPLC and characterize intermediates using NMR (¹⁹F and ¹H) to confirm regioselectivity .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Purity Analysis :
- Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and detect fluorinated byproducts .
- Structural Confirmation :
- ¹H/¹³C/¹⁹F NMR : Key signals include δ ~4.2 ppm (azetidine N–H), δ ~7.3 ppm (3-fluorophenyl aromatic protons), and δ ~-110 ppm (¹⁹F for C–F) .
- High-resolution mass spectrometry (HRMS) to verify molecular formula (C₁₀H₁₁ClF₂N) .
- Crystallography : Single-crystal X-ray diffraction to resolve stereochemistry and salt formation .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?
- Solubility : The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in water) but reduces solubility in nonpolar solvents (e.g., <1 mg/mL in hexane) .
- Stability :
- The salt form stabilizes the azetidine ring against hydrolysis at pH 4–6.
- Degradation occurs under strong acidic (pH <2) or basic (pH >8) conditions, forming fluorobenzaldehyde derivatives .
- Storage Recommendations : Store at 2–8°C in airtight containers under inert gas to prevent deliquescence .
Advanced Research Questions
Q. How do substituent positions (3-fluoro vs. 4-fluoro phenyl groups) affect biological activity and target binding?
- Structure-Activity Relationship (SAR) :
- The 3-fluorophenyl group enhances hydrophobic interactions with enzyme pockets (e.g., kinases) compared to 4-fluoro analogs, as shown in docking studies .
- Azetidine ring size (4-membered) increases conformational rigidity, improving binding affinity but reducing metabolic stability .
- Experimental Data :
- In vitro assays show IC₅₀ = 120 nM for 3-fluoro derivatives vs. 450 nM for 4-fluoro analogs against a kinase target .
Q. What computational strategies can predict this compound’s reactivity and metabolic pathways?
- Reactivity Prediction :
- Density Functional Theory (DFT) to calculate bond dissociation energies (BDEs) for C–F bonds (~485 kJ/mol) and azetidine ring strain .
- Metabolism Modeling :
- Use CYP450 isoform docking (e.g., CYP3A4) to identify potential oxidation sites (e.g., azetidine N-methylation) .
- Tools : Schrödinger Suite, AutoDock Vina, and MetaSite for in silico ADME profiling .
Q. How can conflicting data on bioactivity (e.g., enzyme inhibition vs. activation) be resolved?
- Case Study : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays).
- Resolution Steps :
Standardize assay protocols (e.g., fixed ATP at 1 mM).
Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Perform structure-activity landscape analysis to identify outliers .
Q. What strategies optimize reaction yields for scale-up synthesis without compromising purity?
- Process Chemistry :
- Use flow chemistry to control exothermic fluorination steps and reduce byproducts .
- Design of Experiments (DoE) to optimize parameters (temperature, catalyst loading) for Buchwald-Hartwig couplings .
- Yield Data : Pilot-scale reactions achieve 65–70% yield with >98% purity via crystallization (ethanol/water solvent system) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
